BenchChemオンラインストアへようこそ!

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Lipophilicity Drug-likeness Physicochemical Properties

BUYER'S GUIDE: This 5-methyl-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid HCl is a differentiated, chiral building block combining a saturated 6-membered ring with a defined C5 stereocenter—delivering 3D conformational complexity that planar imidazo[1,2-a]pyridine kinase inhibitor cores cannot replicate. The HCl salt ensures aqueous solubility for parallel synthesis and library production. Ideal for fragment-based drug discovery (FBDD) targeting CNS enzymes/receptors (cLogP ~1.0-1.5) and enantioselective kinase hinge-binding. The 3-COOH handle enables rapid decarboxylative coupling diversification. Choose this specific regioisomer—not generic alternatives—to preserve your optimized SAR and intellectual property position.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 1955539-69-1
Cat. No. B2738874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
CAS1955539-69-1
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESCC1CCCC2=NC=C(N12)C(=O)O.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8;/h5-6H,2-4H2,1H3,(H,12,13);1H
InChIKeyCGDLVOWLOCAMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride: A Saturated Heterocyclic Building Block for Pharmaceutical Research and Development Procurement


5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 1955539-69-1) is a partially saturated, fused bicyclic heterocycle that functions as a versatile carboxylic acid building block in medicinal chemistry . This compound belongs to the tetrahydroimidazo[1,2-a]pyridine class, characterized by a saturated 6-membered ring fused to an imidazole, which distinguishes it from the more planar, fully aromatic imidazo[1,2-a]pyridine scaffolds commonly found in kinase inhibitor cores [1]. The specific substitution pattern featuring a single methyl group at the 5-position of the saturated ring introduces a defined stereocenter and unique steric environment, enabling the exploration of three-dimensional chemical space in drug discovery programs. The hydrochloride salt form enhances aqueous solubility and handling properties relative to the free base, making it suitable for parallel synthesis and library production workflows .

Why 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride Cannot Be Simply Replaced by Common Structural Analogs in Medicinal Chemistry Campaigns


Generic substitution within the tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid class is scientifically unsound due to the critical interplay between the methyl group's position, the saturation state of the ring system, and the resulting three-dimensional conformation. The 5-methyl substituent on the saturated ring creates a chiral center that projects steric bulk into a specific vector, directly influencing target protein binding pocket complementarity and metabolic stability in ways that the unsubstituted (CAS 55365-04-3) , 2-methyl regioisomer (CAS 1268065-90-2) [1], or fully aromatic analogs cannot replicate. This substitution pattern alters both the ground-state conformation of the saturated ring (puckering preference) and the overall molecular shape, which are key parameters in scaffold-based drug design [2]. Simply replacing this compound with a different regioisomer or an unsaturated analog without quantitative comparative data risks losing structure-activity relationships (SAR) that have been optimized for specific pharmacological targets.

Quantitative Differentiation Evidence for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride Against Closest Analogs for Procurement Decision-Making


Lipophilicity (cLogP) Comparison: 5-Methyl Substitution Increases Calculated Partition Coefficient Relative to Unsubstituted Tetrahydro Analog

The 5-methyl substituent on the saturated ring increases the calculated partition coefficient (cLogP) by approximately 0.4–0.6 log units compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, positioning it in a more favorable lipophilicity range for central nervous system (CNS) drug discovery programs [1]. This differentiation is critical for optimizing blood-brain barrier penetration and overall pharmacokinetic profiles.

Lipophilicity Drug-likeness Physicochemical Properties

Steric Differentiation: 5-Methyl Group Introduces a Chiral Center and Specific Steric Bulk Absent in Unsubstituted and 2-Methyl Analogs

The 5-methyl group on the saturated ring introduces a chiral center at C5, which is absent in the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid and is positioned differently from the 2-methyl regioisomer (CAS 1268065-90-2). This generates a distinct spatial orientation of the methyl group relative to the carboxylic acid, creating unique dihedral angles and potential for enantioselective interactions with biological targets [1]. The chiral nature allows for exploration of stereospecific binding, which is impossible with achiral analogs.

Chirality Conformational Analysis Structure-Based Drug Design

Synthetic Utility: Carboxylic Acid at C3 Enables Decarboxylative Cross-Coupling for Diversification

The 3-carboxylic acid handle is directly amenable to palladium-catalyzed decarboxylative arylation reactions, a transformation demonstrated on the imidazo[1,2-a]pyridine scaffold for synthesizing 3-aryl derivatives [1]. While the published methodology was developed for aromatic analogs, the presence of the carboxylic acid on the tetrahydro core is synthetically equivalent, allowing for late-stage diversification of the saturated scaffold. The 5-methyl substituent does not interfere with this reactivity and may, based on class-level understanding, enhance the reaction yield by stabilizing the transition state through hyperconjugation.

Decarboxylative Coupling C-H Activation Late-stage Functionalization

Optimal Procurement and Application Scenarios for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride Based on Structural Differentiation


Fragment-Based Drug Discovery (FBDD) Requiring a Chiral, Saturated Heterocyclic Core

This compound is ideally suited for fragment libraries aimed at exploring three-dimensional chemical space. Its chiral center at C5 and saturated ring provide conformational complexity that is highly valued in FBDD to identify novel binding modes not accessible with planar aromatic heterocycles. The carboxylic acid serves as a synthetic handle for fragment elaboration, while the methyl group can probe hydrophobic pockets or create steric clashes that help define SAR [1].

Synthesis of 3-Aryl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Libraries for CNS Drug Targets

The combination of a cLogP in the 1.0-1.5 range and a compact saturated core makes this compound a strategic choice for generating compound libraries targeting central nervous system (CNS) enzymes or receptors. The 5-methyl group contributes to a favorable balance of lipophilicity and molecular weight, which are key parameters for blood-brain barrier penetration [2]. The decarboxylative coupling chemistry allows for rapid diversification at the 3-position to explore structure-activity relationships while maintaining the chiral, saturated core.

Stereochemical Scaffold for Enantioselective Protein Kinase Inhibitor Design

In kinase drug discovery, where the ATP-binding site often accommodates a chiral hinge-binder motif, this tetrahydroimidazopyridine can serve as a conformationally restricted core. The 5-methyl group introduces a defined stereocenter that can be exploited for enantioselective interactions, potentially improving selectivity over closely related kinases. Its saturated nature also reduces aromatic ring count, which can improve solubility and reduce off-target activity compared to fully aromatic hinge-binders [3].

Quote Request

Request a Quote for 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.